molecular formula C12H8Br2O B064715 3,4-Dibromodiphenyl ether CAS No. 189084-59-1

3,4-Dibromodiphenyl ether

Cat. No. B064715
M. Wt: 328 g/mol
InChI Key: SUUJFDKVPDCZQZ-UHFFFAOYSA-N
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Description

3,4-Dibromodiphenyl ether is a compound belonging to the group of polybrominated diphenyl ethers (PBDEs), which are used as flame retardants. These compounds are of environmental concern due to their persistence and potential toxic effects.

Synthesis Analysis

The synthesis of compounds related to 3,4-dibromodiphenyl ether involves complex organic reactions. For instance, the total synthesis of naturally occurring 3,4-dibromo derivatives has been demonstrated starting from specific brominated phenol derivatives in several steps with a focus on regioselective O-demethylation of aryl methyl ethers (Akbaba et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,4'-dihydroxydiphenyl ether, has been extensively analyzed through experimental and theoretical methods, revealing the impact of bromine substitution on the geometric parameters of the molecules (Liu et al., 2013).

Chemical Reactions and Properties

The chemical behavior of 3,4-dibromodiphenyl ether includes its ability to undergo reductive debromination, a reaction significant in its environmental degradation pathways. The compound can transform under anaerobic conditions to less brominated derivatives (Rayne et al., 2003).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and vibrational spectra, of related compounds have been determined and can provide insight into the behavior of 3,4-dibromodiphenyl ether. These properties are significantly influenced by the bromine atoms present in the compound's structure.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of PBDEs like 3,4-dibromodiphenyl ether are influenced by the presence of bromine atoms. Studies have shown that these compounds can participate in various chemical reactions, such as photochemical degradation and oxidation, which are crucial for understanding their environmental impact and fate (Cao et al., 2013).

Scientific Research Applications

  • Anaerobic Microbial and Photochemical Degradation : 4,4'-Dibromodiphenyl ether (BDE15) was studied for its degradation under anaerobic microbial conditions and photochemical pathways. The study found that BDE15 was reductively debrominated to 4-bromodiphenyl ether (BDE3) and diphenyl ether (DE) within biological reactors. It suggested that the degradation of BDE3 to DE is more rapid, indicating the rate-limiting step in anaerobic BDE15 degradation is the conversion of BDE15 to BDE3. The photochemical degradation showed reductive debromination occurring via homolytic C-Br bond cleavage (Rayne, Ikonomou, & Whale, 2003).

  • Solubilization in Surfactant Micelles : Research has explored the cosolubilization of 4,4′-dibromodiphenyl ether in various surfactant micelles, providing insights into the interactions between such compounds and surfactant systems. This has implications for the removal of PBDEs from contaminated soils and treatments using surfactant-enhanced remediation technology (Yang et al., 2015).

  • Toxicity Evaluation on Zebrafish : The toxicity of 4,4′-dibromodiphenyl ether, among other derivatives, was evaluated on adult and embryonic zebrafish. The study highlighted the moderate toxicity of these compounds to adult zebrafish and their adverse effects on embryonic development, including decreased hatching rate and larval growth inhibition (Qin et al., 2014).

  • Gas-phase Reactions with OH Radicals : The study examined the kinetics and mechanism of gas-phase reactions of various brominated diphenyl ethers, including 4,4'-dibromodiphenyl ether, with OH radicals. This research is crucial in understanding the environmental fate of PBDEs as they interact with radicals in the atmosphere (Raff & Hites, 2006).

  • Ligninase-mediated Transformation : A study focused on the transformation behavior of 4,4′-dibromodiphenyl ether (BDE 15) mediated by lignin peroxidase, an enzyme produced by white rot fungus. The research adds to the understanding of the origins of hydroxylated PBDEs in the environment (Feng et al., 2013).

Safety And Hazards

The hazard statements for 3,4-Dibromodiphenyl ether include Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Carc. 2 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . Precautionary statements include P201 - P273 - P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 - P308 + P313 .

Future Directions

The removal of polybrominated diphenyl ethers from aqueous solutions using low-cost adsorbents has been studied . This indicates that these low-cost adsorbents can be used to remove BDE-3 and BDE-15 from aqueous solutions and wastewater .

properties

IUPAC Name

1,2-dibromo-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUJFDKVPDCZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477015
Record name 3,4-Dibromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromodiphenyl ether

CAS RN

189084-59-1
Record name 3,4-Dibromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dibromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362J1P2Y5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
JW Hu, Y Zhuang, J Luo, XH Wei… - International Journal of …, 2012 - mdpi.com
Recent progress has been made in the reductive debromination of polybrominated diphenyl ethers (PBDEs) by nanoscale zero-valent iron (nZVI). To better understand the mechanism …
Number of citations: 30 www.mdpi.com
J Bezares-Cruz, CT Jafvert, I Hua - Environmental Science & …, 2004 - ACS Publications
Decabromodiphenyl ether (BDE209) is a widely used flame retardant, yet information regarding its environmental transformation rates and pathways are largely unknown. Because …
Number of citations: 352 pubs.acs.org
R Chang, SH Jien, CH Weng, TW Lee, CS Liao - Sustainability, 2017 - mdpi.com
4-Dibromodiphenyl ether (BDE-3) and 4,4′-dibromodiphenyl ether (BDE-15) are two of the major polybrominated diphenyl ethers used as flame-retardant additives in computer main …
Number of citations: 13 www.mdpi.com
MY Ahn, TR Filley, CT Jafvert, L Nies… - … science & technology, 2006 - ACS Publications
The photodebromination of decabromodiphenyl ether (BDE-209) adsorbed onto six different solid matrixes was investigated in sunlight and by irradiation with 350 ± 50 nm lamps (four …
Number of citations: 304 pubs.acs.org
Y Zhuang, S Ahn, RG Luthy - Environmental science & technology, 2010 - ACS Publications
The debromination of selected polybrominated diphenyl ethers (PBDEs) by nanoscale zerovalent iron particles (nZVI) was studied to investigate the degradation pathways and the …
Number of citations: 159 pubs.acs.org
YS Keum, QX Li - Environmental science & technology, 2005 - ACS Publications
Polybrominated diphenyl ethers (PBDEs) are a new class of global, persistent, and toxic contaminants, which need proper remediation technologies. PBDE degradation in the …
Number of citations: 342 pubs.acs.org
R Wang, T Tang, G Lu, K Huang, H Yin, Z Lin… - Environmental …, 2018 - Elsevier
Polybrominated diphenyl ethers (PBDEs) undergo debromination when they were exposed in zerovalent metal or bimetallic systems. Yet their debromination pathways and …
Number of citations: 29 www.sciencedirect.com
A Wong, YD Lei, M Alaee, F Wania - Journal of Chemical & …, 2001 - ACS Publications
The supercooled liquid vapor pressures P L of 23 polybrominated diphenyl ether congeners were determined as a function of temperature with a gas chromatographic retention time …
Number of citations: 163 pubs.acs.org
H Zhao, X Xue, Q Xu, F Zhang, X Liang - Journal of Chromatography A, 2006 - Elsevier
A method has been developed for gas chromatographic peak recognition of polybrominated diphenyl ethers (PBDEs) under different temperature programs. On the basis of an …
Number of citations: 8 www.sciencedirect.com
H Sun, B Niu, R Wang, R Gao, J Guo… - … Sustainable Chemistry & …, 2021 - ACS Publications
Waste printed circuit boards (WPCBs) are not only valuable recourses but also hazardous materials. Mechanical crushing is an essential pretreatment for WPCB recycling. …
Number of citations: 3 pubs.acs.org

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